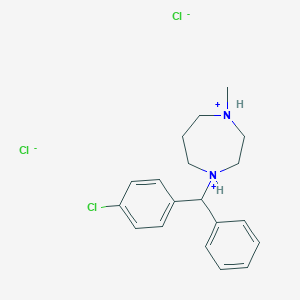

Homochlorcyclizin-Dihydrochlorid

Übersicht

Beschreibung

Homochlorcyclizine dihydrochloride is an antihistamine belonging to the diphenylmethylpiperazine group. It has been marketed in Japan since 1965 and is used in the treatment of allergies and other conditions. The compound exhibits anticholinergic, antidopaminergic, and antiserotonergic properties .

Wissenschaftliche Forschungsanwendungen

Homochlorcyclizindihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Antihistaminaktivität und der Struktur-Aktivitäts-Beziehungen eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Signalwege, einschließlich Serotonin- und Dopamin-Signalgebung.

Medizin: In der klinischen Forschung zur Behandlung allergischer Erkrankungen, Pruritus und Urtikaria eingesetzt.

Industrie: Wird bei der Entwicklung neuer Antihistaminika und Formulierungen eingesetzt

Wirkmechanismus

Homochlorcyclizindihydrochlorid entfaltet seine Wirkung hauptsächlich durch Antagonismus von Histamin-H1-Rezeptoren. Diese Wirkung blockiert die Wirkung von Histamin, einem wichtigen Mediator allergischer Reaktionen. Zusätzlich zeigt die Verbindung anticholinerge, antidopaminerge und antiserotonerge Aktivitäten, die zu ihren therapeutischen Wirkungen beitragen. Zu den molekularen Zielstrukturen gehören Histamin-H1-Rezeptoren, muskarinische Acetylcholinrezeptoren und Serotoninrezeptoren .

Wirkmechanismus

Target of Action

Homochlorcyclizine dihydrochloride primarily targets the Histamine H1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .

Mode of Action

Homochlorcyclizine dihydrochloride acts as an antagonist to the Histamine H1 receptor . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms . It also exhibits antiserotonergic and anticholinergic properties, which contribute to its overall therapeutic effect .

Biochemical Pathways

histamine-mediated inflammatory response . By blocking the H1 receptor, it can inhibit the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Similar drugs in its class are generally well-absorbed after oral administration and widely distributed throughout the body . They are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Homochlorcyclizine dihydrochloride’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine at the cellular level, reducing inflammation and other allergic responses . Its antiserotonergic and anticholinergic properties may also contribute to symptom relief .

Biochemische Analyse

Biochemical Properties

Homochlorcyclizine dihydrochloride is known for its high degree of antiserotonin activity, potent antihistaminic action, bronchodilator effect, and mild anti-acetylcholine action . It also exhibits antagonism to slow-reacting substance

Molecular Mechanism

It is known to exert its effects through its antihistaminic, antiserotonergic, and anticholinergic properties

Metabolic Pathways

It is known that Homochlorcyclizine dihydrochloride is a primary metabolite, which suggests that it is metabolically or physiologically essential .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Homochlorcyclizindihydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Benzhydryl- und Homopiperazinstrukturen umfassen. Die wichtigsten Schritte sind:

Bildung von Benzhydrylchlorid: Benzhydrylchlorid wird durch Reaktion von Benzhydrol mit Thionylchlorid hergestellt.

Reaktion mit Homopiperazin: Benzhydrylchlorid wird dann in Gegenwart einer Base mit Homopiperazin umgesetzt, um N-p-Chlorbenzhydryl-N'-methyl-homopiperazin zu bilden.

Bildung des Dihydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Dihydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von Homochlorcyclizindihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet:

Massensynthese: Große Mengen an Benzhydrylchlorid und Homopiperazin werden in industriellen Reaktoren umgesetzt.

Reinigung: Das Rohprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt.

Umwandlung in Dihydrochlorid: Die gereinigte Verbindung wird dann in ihr Dihydrochloridsalz umgewandelt und zum Endprodukt formuliert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Homochlorcyclizindihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Homochlorcyclizindihydrochlorid kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Benzhydryl- und Piperazinteilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide von Homochlorcyclizin.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate mit modifizierten pharmakologischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorcyclizin: Ein weiteres Antihistaminikum mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

Hydroxyzine: Teilt antihistaminische und anticholinerge Eigenschaften, hat aber eine andere chemische Struktur.

Meclizine: Wird für ähnliche Indikationen eingesetzt, unterscheidet sich jedoch in seiner Molekülstruktur und Rezeptoraffinität

Einzigartigkeit

Homochlorcyclizindihydrochlorid ist aufgrund seiner Kombination aus antihistaminischen, anticholinergen, antidopaminergen und antiserotonergen Eigenschaften einzigartig. Dieses vielseitige pharmakologische Profil macht es effektiv bei der Behandlung einer Vielzahl von allergischen und pruritischen Erkrankungen .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFQWFTNVMTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-36-1 | |

| Record name | Homochlorcyclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

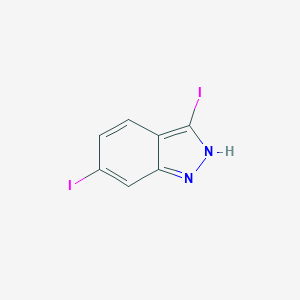

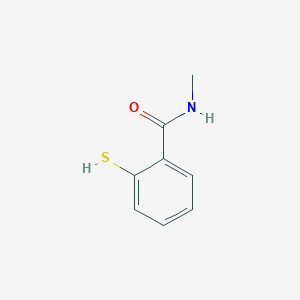

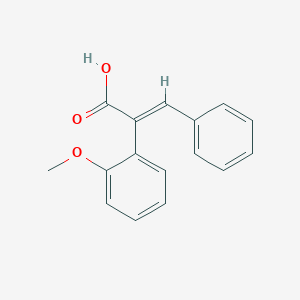

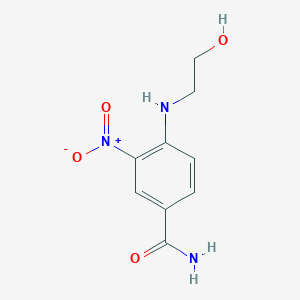

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

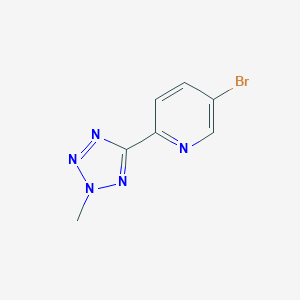

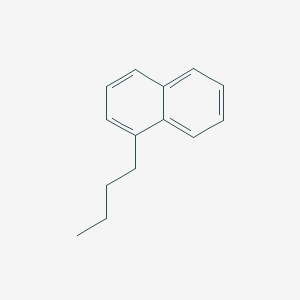

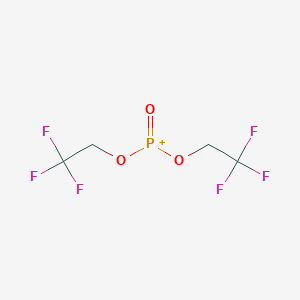

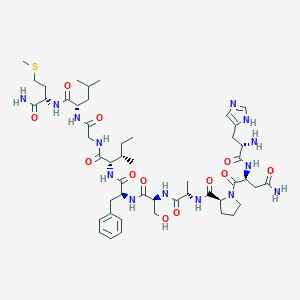

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.